Octadec-3-ene

Description

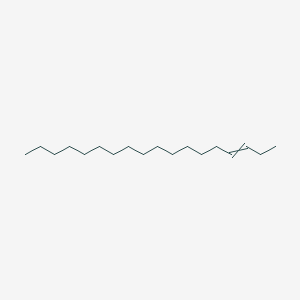

Octadec-3-ene is an organic compound with the molecular formula C₁₈H₃₆. It is an alkene, characterized by the presence of a carbon-carbon double bond located at the third carbon atom in the chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Octadec-3-ene is a long-chain hydrocarbon, making it a significant molecule in various industrial and research applications.

Properties

IUPAC Name |

octadec-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKCCFAPMYQFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992787 | |

| Record name | Octadec-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-19-1 | |

| Record name | Octadec-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-3-ene can be synthesized through several methods, including:

Hydroboration-Oxidation: This method involves the addition of borane (BH₃) to an alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the desired alkene.

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene.

Dehydration of Alcohols: Long-chain alcohols can be dehydrated using acid catalysts to form alkenes.

Industrial Production Methods

In industrial settings, octadec-3-ene can be produced through:

Catalytic Cracking: This process involves breaking down larger hydrocarbons into smaller ones using a catalyst, often resulting in the formation of alkenes.

Olefination Reactions: These reactions involve the formation of alkenes from aldehydes or ketones using reagents like phosphorus ylides.

Chemical Reactions Analysis

Types of Reactions

Octadec-3-ene undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alkene into an epoxide or a diol using oxidizing agents like peracids or osmium tetroxide.

Reduction: Hydrogenation of octadec-3-ene using catalysts like palladium on carbon (Pd/C) can convert it into octadecane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorooctadecene.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.

Major Products

Oxidation: Epoxides or diols.

Reduction: Octadecane.

Substitution: Halogenated alkenes.

Scientific Research Applications

Chemical Synthesis

Polymer Production : Octadec-3-ene is utilized in the synthesis of polymers and surfactants. Its unsaturation allows for polymerization reactions, leading to the formation of long-chain polymers that are useful in coatings and adhesives.

Metathesis Reactions : It serves as a substrate in metathesis reactions to produce various derivatives, including octadecanoic acid and other functionalized fatty acids. These derivatives have applications in cosmetics and pharmaceuticals .

Biological Applications

Antimicrobial Properties : Preliminary studies indicate that octadec-3-ene exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for developing antimicrobial agents in personal care products and medical applications.

Pharmacological Potential : Research has shown that derivatives of octadec-3-ene may possess anti-inflammatory and antiviral properties. For instance, methyl (E)-octadec-11-enoate has demonstrated potential as an anti-inflammatory agent with a pharmacological activity score indicating its likelihood of being effective .

Medical Applications

Drug Delivery Systems : The compound's biocompatibility makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability .

Therapeutic Agents : Studies have explored the use of octadec-3-ene derivatives in developing therapeutic agents targeting diseases such as COVID-19. Molecular docking studies suggest that certain derivatives could bind effectively to viral proteins, indicating potential as antiviral drugs .

Industrial Applications

Cosmetics and Personal Care Products : Octadec-3-ene is incorporated into formulations for skin care products due to its film-forming properties, which provide moisture retention and protection against environmental factors .

Lubricants and Surfactants : Its lubricating properties make it valuable in formulating industrial lubricants and surfactants used in cleaning products and emulsions.

Table 1: Summary of Applications of Octadec-3-ene

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of octadec-3-ene found significant activity against Staphylococcus aureus, suggesting its potential application in topical formulations.

Case Study 2: Drug Development

In silico docking studies have identified octadecenoic acid derivatives as promising candidates for antiviral drug design against SARS-CoV-2, highlighting their potential role in future therapeutic strategies .

Mechanism of Action

The mechanism of action of octadec-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

Octadec-1-ene: Another long-chain alkene with the double bond at the first carbon.

Octadec-9-ene: An alkene with the double bond at the ninth carbon.

Octadecane: The fully saturated hydrocarbon with no double bonds.

Uniqueness

Octadec-3-ene is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to other isomers like octadec-1-ene and octadec-9-ene.

Biological Activity

Octadec-3-ene, a long-chain hydrocarbon with the chemical formula C18H36, is a member of the alkene family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties associated with octadec-3-ene, including its antioxidant, antimicrobial, and other relevant activities, supported by data tables and case studies.

Octadec-3-ene is characterized by its unsaturated structure, featuring a double bond between the third and fourth carbon atoms. This structural property influences its reactivity and interactions with biological systems.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress in biological systems. Studies have shown that octadec-3-ene exhibits significant antioxidant properties, which can be quantified using various assays.

DPPH Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antioxidant capacity of compounds. The effectiveness of octadec-3-ene in scavenging DPPH radicals was assessed, revealing an IC50 value indicative of its potency.

| Compound | IC50 Value (µg/ml) |

|---|---|

| Octadec-3-ene | 45.32 |

| Gallic Acid | 48.00 |

| Oleic Acid | 50.65 |

The lower IC50 value for octadec-3-ene suggests a higher antioxidant capacity compared to oleic acid, a common fatty acid found in various oils .

Antimicrobial Activity

The antimicrobial properties of octadec-3-ene have also been investigated. In vitro studies have demonstrated its efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of octadec-3-ene against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate that octadec-3-ene possesses moderate antimicrobial activity, potentially useful in developing natural preservatives or therapeutic agents .

Biotechnological Applications

Octadec-3-ene's role as a substrate in biotechnological processes has been explored, particularly in the production of biofuels and biochemicals. Its incorporation into lipid bodies during fermentation processes has been studied using Candida tropicalis as a biocatalyst.

Production Optimization

The optimization of glucose feed rates during the fermentation process significantly influences the yield of products derived from octadec-3-ene:

| Parameter | Optimal Condition | Yield (g/L) |

|---|---|---|

| Glucose Feed Rate | 1.5 Molar Ratio | 0.56 |

| pH | 8.0 | 45 |

These findings highlight the potential for octadec-3-ene to serve as a precursor for valuable biochemicals through microbial fermentation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.